molecular formula C9H13F2NO6 B15054266 1-(1,3-Difluoropropan-2-yl)azetidine-3-carboxylic acid;oxalic acid

1-(1,3-Difluoropropan-2-yl)azetidine-3-carboxylic acid;oxalic acid

Cat. No.: B15054266
M. Wt: 269.20 g/mol
InChI Key: AJUHOZFHUSGRFV-UHFFFAOYSA-N
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Description

The compound "1-(1,3-Difluoropropan-2-yl)azetidine-3-carboxylic acid;oxalic acid" consists of two components:

  • Azetidine-3-carboxylic acid derivative: A four-membered azetidine ring substituted with a 1,3-difluoropropan-2-yl group at the 1-position and a carboxylic acid at the 3-position.
  • Oxalic acid: A dicarboxylic acid (HOOCCOOH) acting as a counterion or co-component.

This combination likely forms a salt or co-crystal to enhance solubility, stability, or bioavailability.

Properties

Molecular Formula

C9H13F2NO6

Molecular Weight

269.20 g/mol

IUPAC Name

1-(1,3-difluoropropan-2-yl)azetidine-3-carboxylic acid;oxalic acid

InChI

InChI=1S/C7H11F2NO2.C2H2O4/c8-1-6(2-9)10-3-5(4-10)7(11)12;3-1(4)2(5)6/h5-6H,1-4H2,(H,11,12);(H,3,4)(H,5,6)

InChI Key

AJUHOZFHUSGRFV-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C(CF)CF)C(=O)O.C(=O)(C(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-Difluoropropan-2-yl)azetidine-3-carboxylic acid typically involves the reaction of 1,3-difluoropropane with azetidine-3-carboxylic acid under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The compound is then combined with oxalic acid to form the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the product. Cold-chain transportation is often required to maintain the stability of the compound during storage and distribution .

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Difluoropropan-2-yl)azetidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired product .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

1-(1,3-Difluoropropan-2-yl)azetidine-3-carboxylic acid; oxalic acid has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(1,3-Difluoropropan-2-yl)azetidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Azetidine-3-Carboxylic Acid Derivatives

Azetidine-3-carboxylic acid derivatives are prominent in medicinal chemistry, particularly as Sphingosine 1-phosphate (S1P) receptor modulators. Key comparisons include:

1-(4-(5-(4-(2-Fluoroethoxy)-3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-3-yl)benzyl)azetidine-3-carboxylic Acid (28c)
  • Structure : Features a fluorinated phenyl-oxadiazole substituent.
  • Key Difference : The trifluoromethyl and fluoroethoxy groups enhance lipophilicity and metabolic stability compared to the difluoropropyl group in the target compound.
1-(4-(5-(4-Methoxy-3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-3-yl)benzyl)azetidine-3-carboxylic Acid (28f)
  • Structure : Includes a methoxy group instead of fluoroethoxy.
  • Activity : Lower yield (48%) but similar receptor binding profiles .
Fluorinated Azetidine Derivatives from PharmaBlock Sciences
  • Examples:
    • 1-[(tert-butoxy)carbonyl]-3-(fluoromethyl)azetidine-3-carboxylic acid (CAS: 1228581-12-1)
    • 1-[(benzyloxy)carbonyl]-3-fluoroazetidine-3-carboxylic acid (CAS: 1781046-72-7)
  • Activity : These derivatives are intermediates in drug development, with fluorinated groups improving pharmacokinetics .
  • Key Difference : The difluoropropyl group in the target compound may offer enhanced steric effects and metabolic resistance compared to single-fluorine substituents.

Oxalic Acid-Containing Compounds

Oxalic acid is widely used in pharmaceuticals, agriculture, and materials science. Relevant comparisons include:

Oxalic Acid in Varroa Mite Control
  • Application : Oxalic acid (4.2% solution) achieves 89.4% efficacy against mites when combined with queen caging, versus 23.6% alone .
  • Key Difference : In the target compound, oxalic acid likely acts as a counterion rather than a standalone pesticide.
Oxalic Acid in Catalytic Systems
  • Role : Oxalic acid additives in manganese-catalyzed alkene oxidation show complex behavior, differing from ascorbic or salicylic acid .
  • Key Difference : As a diprotic acid, oxalic acid provides two protons for reactions, which may influence dissociation in the target compound’s formulation .

Biological Activity

1-(1,3-Difluoropropan-2-yl)azetidine-3-carboxylic acid; oxalic acid is a compound of growing interest in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

The compound has the following chemical formula:

  • Molecular Formula : C9H13F2NO
  • Molecular Weight : 269.2 g/mol

Research indicates that 1-(1,3-Difluoropropan-2-yl)azetidine-3-carboxylic acid; oxalic acid exhibits several mechanisms of action:

  • Inhibition of Phospholipases : The carboxylic acid functionality is crucial for the inhibition of cytosolic phospholipase A2α (cPLA2α) and fatty acid amide hydrolase (FAAH), which are involved in inflammatory processes .
  • Protein Biosynthesis Interference : Similar to other azetidine derivatives, this compound may interfere with protein biosynthesis by mimicking proline, leading to the incorporation of misfolded proteins and triggering stress responses in cells .

Biological Activity and Therapeutic Applications

The biological activity of this compound has been explored in various contexts:

  • Anti-inflammatory Effects : The ability to inhibit cPLA2α suggests potential applications in treating inflammatory diseases. Compounds with similar structures have shown promise in reducing inflammation in preclinical models .
  • Antitumor Activity : The mechanism by which this compound affects cell cycle regulation may offer insights into its potential as an anticancer agent. Inhibition of the spindle assembly checkpoint has been linked to reduced tumor growth in xenograft models .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReferences
Anti-inflammatoryInhibition of cPLA2α and FAAH
AntitumorInhibition of spindle assembly checkpoint
Protein MisincorporationMimics proline, leading to stress responses

Case Studies

Several studies highlight the biological activity of related compounds, providing context for understanding the effects of 1-(1,3-Difluoropropan-2-yl)azetidine-3-carboxylic acid; oxalic acid.

  • Study on Indazole Derivatives : Research on indazole derivatives demonstrated that carboxylic acids play a significant role in inhibiting enzymes involved in inflammation. This finding supports the hypothesis that similar functionalities in azetidine derivatives could yield comparable anti-inflammatory effects .
  • Azetidine Analog Studies : Investigations into azetidine analogs have revealed their capacity to disrupt protein synthesis pathways, leading to cell death in certain cancer types. This suggests that 1-(1,3-Difluoropropan-2-yl)azetidine-3-carboxylic acid; oxalic acid may share these properties .

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